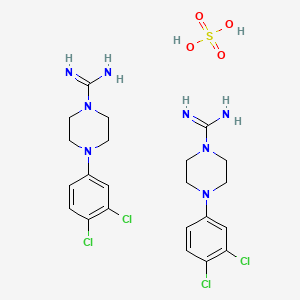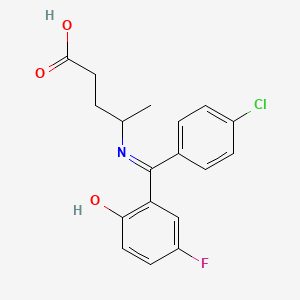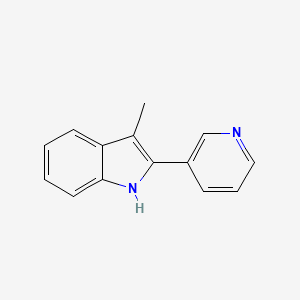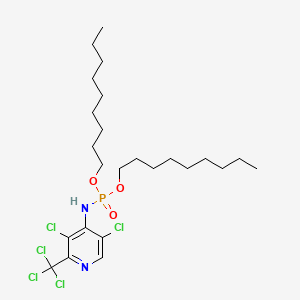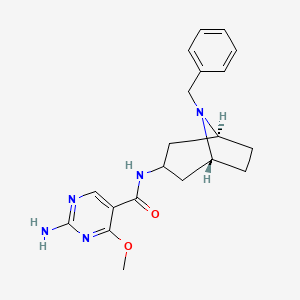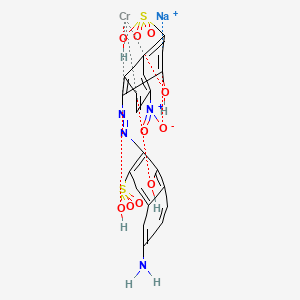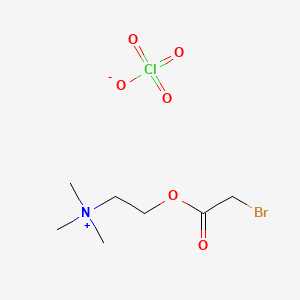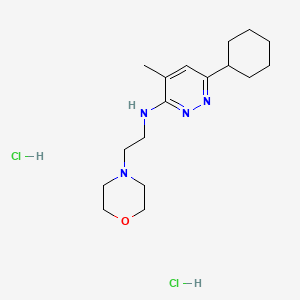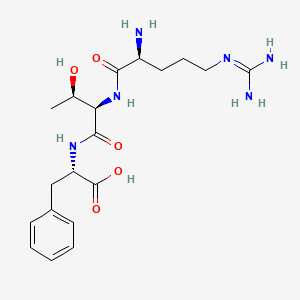![molecular formula C31H25N5O7S B12730310 5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid CAS No. 94022-43-2](/img/structure/B12730310.png)
5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in industries such as textiles, printing, and pharmaceuticals due to their stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid typically involves a multi-step process. The initial step often includes the diazotization of 2-amino-8-hydroxy-6-sulfonaphthalen-1-ylamine, followed by coupling with 3,3’-dimethyl[1,1’-biphenyl]-4-ylamine. The final step involves the azo coupling reaction with salicylic acid under controlled pH conditions to form the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pH, and reactant concentrations, are meticulously controlled to optimize the synthesis process. The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid has diverse applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of dyes and pigments for textiles and printing.
Mécanisme D'action
The mechanism of action of 5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid involves its interaction with specific molecular targets. The compound’s azo groups can undergo reduction in biological systems, leading to the release of active amines that interact with cellular pathways. These interactions can modulate various biological processes, such as inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-[[2-[(2-amino-8-hydroxy-6-sulpho-1-naphthyl)azo]-4-sulphophenyl]sulphonylsalicylic acid: Another azo dye with similar structural features.
3-(6-chloro-benzothiazol-2-ylazo)-4-hydroxy-chromen-2-one: A compound with similar azo linkages but different aromatic rings.
Uniqueness
5-[[4’-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3’-dimethyl[1,1’-biphenyl]-4-YL]azo]salicylic acid is unique due to its specific combination of aromatic rings and functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
94022-43-2 |
|---|---|
Formule moléculaire |
C31H25N5O7S |
Poids moléculaire |
611.6 g/mol |
Nom IUPAC |
5-[[4-[4-[(2-amino-8-hydroxy-6-sulfonaphthalen-1-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C31H25N5O7S/c1-16-11-18(4-8-25(16)34-33-21-6-10-27(37)23(14-21)31(39)40)19-5-9-26(17(2)12-19)35-36-30-24(32)7-3-20-13-22(44(41,42)43)15-28(38)29(20)30/h3-15,37-38H,32H2,1-2H3,(H,39,40)(H,41,42,43) |
Clé InChI |
BSRHQNUCTUCPQX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N)C)N=NC5=CC(=C(C=C5)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



